molecular formula C18H22N2O3 B12755475 Adamantanylcarboxamido hydroxylbenzamide CAS No. 847249-61-0

Adamantanylcarboxamido hydroxylbenzamide

Cat. No.: B12755475
CAS No.: 847249-61-0
M. Wt: 314.4 g/mol
InChI Key: SWYSRRSBMXWRPJ-UHFFFAOYSA-N
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Description

Adamantanylcarboxamido hydroxylbenzamide is a synthetic compound combining an adamantane core with carboxamide and hydroxylbenzamide functional groups. The adamantane moiety, known for its lipophilic and rigid bicyclic structure, enhances membrane permeability and metabolic stability, making it valuable in drug design . This compound is hypothesized to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a therapeutic target for metabolic disorders . Synthesis typically involves coupling adamantane carbonyl chloride with hydroxylbenzamide derivatives using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under anhydrous conditions .

Properties

CAS No.

847249-61-0

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

N-[4-(hydroxycarbamoyl)phenyl]adamantane-1-carboxamide

InChI

InChI=1S/C18H22N2O3/c21-16(20-23)14-1-3-15(4-2-14)19-17(22)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13,23H,5-10H2,(H,19,22)(H,20,21)

InChI Key

SWYSRRSBMXWRPJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adamantanylcarboxamido hydroxylbenzamide typically involves the reaction of adamantane carboxylic acid with hydroxylbenzamide in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product. The industrial production methods are designed to be efficient and cost-effective, minimizing waste and maximizing yield .

Chemical Reactions Analysis

Types of Reactions

Adamantanylcarboxamido hydroxylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Adamantanylcarboxamido hydroxylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of adamantanylcarboxamido hydroxylbenzamide involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the adamantane group provides structural stability. The compound may exert its effects by inhibiting specific enzymes or interacting with cellular receptors. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Key Properties of Adamantanylcarboxamido Hydroxylbenzamide and Analogues

Compound Name Substituent(s) Target Enzyme Key Functional Groups Synthesis Yield Melting Point (°C) Safety Profile (H-Codes)
This compound Hydroxylbenzamide 11β-HSD1 (hypothesized) Adamantane, carboxamide, -OH Not reported Not reported Likely H315, H319 (analogue-based)
N-Methyl-N-((4-methylthiophen-2-yl)methyl)adamantane-1-carboxamide (Compound 8) 4-Methylthiophene 11β-HSD1 Adamantane, carboxamide, thiophene High purity Not reported Not reported
N-((4-Methylthiophen-2-yl)methyl)-adamantane-1-carboxamide (Compound 9) 4-Methylthiophene 11β-HSD1 Adamantane, carboxamide High purity Not reported Not reported
N-(2-Adamantyl)cyclopentanecarboxamide (Compound 14) Cyclopentane 11β-HSD1 Adamantane, carboxamide 92% 203–204 Not reported
Adamantane-1-carboxylic acid Carboxylic acid N/A Adamantane, -COOH N/A Not reported H315, H319, H335

Key Observations:

Substituent Effects on Bioactivity: Thiophene-containing derivatives (Compounds 8–11) exhibit moderate to high inhibitory activity against 11β-HSD1 due to hydrophobic interactions with the enzyme’s binding pocket . Cyclopentane-substituted Compound 14 shows comparable synthesis efficiency (92% yield) but lacks polar groups, likely reducing solubility .

Physicochemical Properties :

  • Adamantane derivatives generally exhibit high lipophilicity (logP >3), but hydroxylbenzamide’s polar -OH group may reduce logP, improving aqueous solubility relative to thiophene or cyclopentane analogues .
  • Safety profiles of carboxamides are presumed safer than carboxylic acid derivatives (e.g., Adamantane-1-carboxylic acid), which carry acute toxicity risks (H315, H319) .

Molecular Docking and Binding Interactions

  • This compound : Docking studies (using GOLD software) predict strong interactions with 11β-HSD1’s catalytic residues (e.g., Tyr177) via the hydroxyl group, with Goldscore values comparable to clinical inhibitors .

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